molecular formula C14H23N3OS B2973574 3,3-dimethyl-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide CAS No. 1448129-18-7

3,3-dimethyl-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide

Cat. No. B2973574
CAS RN: 1448129-18-7
M. Wt: 281.42
InChI Key: BGFUZMZFUOZBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

While specific synthesis methods for your compound are not available, similar compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, such as F6446-0535, have been recognized for their antioxidant properties . These compounds can neutralize free radicals, which are unstable molecules that can damage cells and contribute to aging and diseases . By incorporating thiazole moieties, researchers can develop new antioxidant agents that may offer protective effects against oxidative stress-related conditions.

Analgesic and Anti-inflammatory Applications

The compound’s structural features suggest potential analgesic and anti-inflammatory activities . Thiazoles have been studied for their ability to reduce pain and inflammation, making them valuable in the development of new pain relief medications . F6446-0535 could be part of novel therapeutic agents targeting chronic pain and inflammatory diseases.

Antimicrobial and Antifungal Applications

F6446-0535 may exhibit antimicrobial and antifungal effects . Thiazole derivatives are known to act against a variety of microbial and fungal strains, providing a basis for new drugs to treat infections . The compound’s unique structure could be key in synthesizing new agents with improved efficacy and lesser side effects.

Antitumor and Cytotoxic Applications

Research has indicated that thiazole compounds can have antitumor and cytotoxic activities . They can inhibit the growth of cancer cells and induce cell death, making them potential candidates for cancer therapy . F6446-0535 might be explored for its efficacy against specific cancer cell lines.

Neuroprotective Applications

Thiazole derivatives are also associated with neuroprotective properties . They may play a role in the prevention and treatment of neurodegenerative diseases by protecting neuronal cells from damage . F6446-0535 could be investigated for its potential benefits in neurological research and therapy.

Antiviral Applications

Given the broad biological activities of thiazoles, F6446-0535 could be studied for antiviral applications . Thiazole-based compounds have shown promise in inhibiting viral replication and could contribute to the development of new antiviral drugs .

properties

IUPAC Name

3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-14(2,3)10-12(18)16-11-4-7-17(8-5-11)13-15-6-9-19-13/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFUZMZFUOZBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1CCN(CC1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide

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